N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide
描述
属性
分子式 |
C17H23N5O3S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C17H23N5O3S/c1-19(2)26(24,25)21-12-10-20(11-13-21)14-22-17(23)9-8-16(18-22)15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3 |
InChI 键 |
PLWHTCQJVVPGBE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
产品来源 |
United States |
化学反应分析
该化合物可能会发生各种反应:
氧化: 氧化转化可能会修饰苯基或哒嗪酮部分。
还原: 还原反应可能针对酮基或其他官能团。
取代: 取代官能团(例如卤素、胺)可能会改变其性质。
常用试剂: 可能使用还原剂(例如 LiAlH₄)、氧化剂(例如 KMnO₄)和亲核试剂(例如胺)等试剂。
主要产物: 这些反应可能会产生具有改变的药理或化学性质的衍生物。
科学研究应用
Antimicrobial Activity
Recent studies have indicated that compounds similar to N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyridazinone have been shown to possess antifungal activity against various strains, suggesting that this compound may also exhibit similar properties through structural analogs or modifications .
Antiviral Potential
Research into the antiviral applications of related compounds has highlighted their ability to inhibit viral replication. A notable study focused on the synthesis of pyridazinone derivatives that showed potent activity against HIV integrase, demonstrating the potential for N,N-dimethyl derivatives to act as antiviral agents . This opens avenues for further exploration into its efficacy against other viral pathogens.
Case Study 1: Antifungal Properties
A study examined the antifungal activity of structurally similar compounds to N,N-dimethyl derivatives, revealing that certain pyridazinone derivatives displayed significant inhibition against Candida spp. This suggests that modifications to the existing scaffold could enhance antifungal efficacy .
Case Study 2: Antiviral Activity Against HIV
In a high-throughput screening study, pyridazinone-based compounds were identified as potent inhibitors of HIV integrase. The results indicated that modifications to the core structure could lead to improved antiviral activity, highlighting the potential for N,N-dimethyl derivatives in antiviral drug development .
作用机制
- 该化合物的机制可能涉及与特定分子靶标或途径的相互作用。需要进一步的研究来阐明这一点。
相似化合物的比较
Key Differences :
- The dimethylamine group on piperazine may enhance lipophilicity compared to unsubstituted piperazine derivatives .
Pharmacological Analogs with Piperazine-Sulfonamide Scaffolds
Piperazine-sulfonamide hybrids are explored for antioxidant, enzyme inhibitory, and receptor-binding activities:
Key Comparisons :
- Unlike FRS/CHL analogs in , the target compound lacks explicit antioxidant groups, suggesting a different mechanism of action, possibly enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
A comparison of molecular properties with structurally related compounds:
准备方法
该化合物的合成路线可能涉及多步反应。不幸的是,文献中没有关于其制备方法的具体信息。工业生产可能涉及高效且可扩展的工艺以满足需求。
生物活性
N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. Understanding its biological activity involves examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine ring substituted with a sulfonamide group and a pyridazine moiety. The molecular formula is with a molecular weight of approximately 296.36 g/mol. The presence of the pyridazine ring is significant for its pharmacological properties.
Research indicates that compounds similar to this compound may act as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4. This action can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes, including inflammation and neurotransmission .
Antifungal Activity
Studies have demonstrated that derivatives of the pyridazine structure exhibit antifungal properties. For instance, related compounds have shown effectiveness against various fungal strains, suggesting that this compound could possess similar antifungal activity .
Antidepressant Effects
The compound's interaction with serotonin receptors, particularly the 5-HT7 receptor, has been investigated. It has been suggested that such interactions may contribute to antidepressant effects, providing a potential therapeutic avenue for mood disorders .
Case Study 1: PDE Inhibition
A study focusing on pyridazine derivatives found that N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine derivatives exhibited significant inhibition of PDE4 activity in vitro. This inhibition was associated with increased cAMP levels in cellular assays, suggesting potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 2: Antifungal Efficacy
In an experimental setup assessing antifungal activity, derivatives similar to N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine were tested against Candida albicans and Aspergillus niger. Results indicated that these compounds inhibited fungal growth at concentrations as low as 10 µg/mL, highlighting their potential as antifungal agents .
Data Table: Biological Activities
常见问题
Basic: What are the key synthetic strategies for preparing N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves three critical steps:
Pyridazinone Ring Formation : Hydrazine reacts with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under reflux in ethanol, followed by cyclization .
Sulfonamide Introduction : The piperazine core is sulfonylated using a sulfonyl chloride (e.g., dimethylsulfamoyl chloride) in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
Coupling of Substituents : The pyridazinone and phenyl moieties are linked via a methylene bridge using a nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
Yield Optimization : Lower temperatures (<50°C) during sulfonylation improve regioselectivity, while excess hydrazine (1.5–2 eq) enhances pyridazinone ring formation .
Basic: Which analytical techniques are most reliable for characterizing this compound, and why?
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities with a sensitivity of ~0.1% .
- Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assigns proton environments (e.g., dimethyl groups at δ 2.8–3.1 ppm) and verifies sulfonamide connectivity via HMBC correlations .
- HPLC-PDA : Validates purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced: How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?
Contradictions often arise from subtle structural variations. For example:
| Modification | Observed Effect | Reference |
|---|---|---|
| Replacement of pyridazinone with pyrazine | Loss of enzyme inhibition (IC₅₀ from 50 nM to >1 µM) | |
| Substitution of phenyl with 4-fluorophenyl | 10× increase in metabolic stability (t₁/₂ from 2 to 20 hr) | |
| Methodological Approach : |
Computational Docking : Identify key binding interactions (e.g., hydrogen bonds between pyridazinone and catalytic lysine residues) .
Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Advanced: What experimental strategies resolve discrepancies in receptor binding affinity data?
Discrepancies may stem from assay conditions (e.g., pH, cofactors) or protein isoforms. Strategies include:
- Orthogonal Binding Assays : Compare SPR (Surface Plasmon Resonance) with radioligand displacement (e.g., ³H-labeled antagonists) to exclude false positives .
- Mutagenesis Studies : Engineer receptor mutants (e.g., D112A in serotonin 5-HT₂A) to test if sulfonamide interactions are critical .
- Meta-Analysis : Aggregate data from multiple studies (e.g., Ki values ± SEM) to identify outliers .
Advanced: How can metabolic stability be evaluated to prioritize analogs for in vivo studies?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LCMS. A high intrinsic clearance (>50 µL/min/mg) suggests poor stability .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
- Metabolite Identification : Use HRMS (High-Resolution Mass Spectrometry) to detect hydroxylated or N-demethylated metabolites .
Advanced: What enzymatic assays are suitable for probing its potential as a kinase or phosphodiesterase inhibitor?
- Kinase Profiling : Use a 50-kinase panel (e.g., Eurofins DiscoverX) with ATP concentrations near Km (10 µM). A Z’ score >0.5 indicates robust assay quality .
- Phosphodiesterase (PDE) Activity : Measure cAMP/cGMP hydrolysis via fluorescence polarization (FP) or colorimetric malachite green assays. IC₅₀ values <100 nM suggest high potency .
- Crystallography : Co-crystallize with PDE5 or CDK2 to resolve binding modes and guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
